N'-hydroxyoctanimidamide

Description

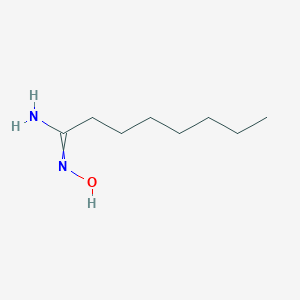

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxyoctanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(9)10-11/h11H,2-7H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFADPFVOUUHJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394781 | |

| Record name | N'-hydroxyoctanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114878-45-4 | |

| Record name | N'-hydroxyoctanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of N Hydroxyoctanimidamide

Established Reaction Pathways for N'-hydroxyoctanimidamide Synthesis

The most direct and widely documented method for synthesizing this compound involves the reaction of a nitrile precursor with a hydroxylamine (B1172632) derivative.

The primary route to this compound is through the amidoximation of octanonitrile. This reaction involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile. The general transformation of a nitrile group into an amidoxime (B1450833) using hydroxylamine (NH₂OH) is a well-established synthetic strategy. researchgate.netosti.gov

Specific examples for the synthesis of this compound include reacting octanonitrile with an aqueous solution of hydroxylamine in an alcohol-based solvent like ethanol (B145695). google.com In one documented procedure, octanonitrile and hydroxylamine were stirred in ethanol at room temperature for seven days to yield the product. google.comgoogleapis.com An alternative approach involves heating the reactants under reflux. For instance, a solution of n-octanitrile in methanol (B129727) can be treated with hydroxylamine in the presence of a base, such as potassium carbonate, and heated to reflux for approximately six hours to complete the reaction. ru.nl

The fundamental reaction is as follows: C₇H₁₅C≡N + NH₂OH → C₇H₁₅C(=NOH)NH₂

The efficiency of this compound formation is highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, reaction time, pH, solvent, and the presence of a catalyst or base.

Studies on related amidoximation reactions provide insights into potential optimization strategies. For example, research on the amidoximation of nitrile groups on a cellulose (B213188) backbone demonstrated that a neutral pH of 7 and a reaction temperature of 75°C resulted in over 90% conversion after 8 hours. researchgate.net Another study focusing on polymer fibers found that the choice of solvent significantly impacts reaction kinetics, with dimethyl sulfoxide (B87167) (DMSO) facilitating a faster reaction compared to a water-methanol mixture, likely due to enhanced diffusion of hydroxylamine. osti.gov For that specific system, optimal conditions were identified as 70°C for 3 hours in DMSO. osti.gov

These findings suggest a clear trade-off between reaction temperature and duration. The synthesis of this compound can be achieved over a longer period at ambient temperature or accelerated by heating under reflux. google.comru.nl The selection of a suitable base and solvent system is also critical for maximizing yield and minimizing reaction time.

Table 1: Comparison of Reaction Conditions for Amidoximation

| Parameter | Condition 1 | Condition 2 | General Optimized Conditions (Cellulose Model) researchgate.net |

|---|---|---|---|

| Starting Nitrile | Octanonitrile | n-Octanitrile | Cyanoethyl Cellulose |

| Reagents | Hydroxylamine | Hydroxylamine, K₂CO₃ | Hydroxylamine |

| Solvent | Ethanol | Methanol | Water |

| Temperature | Room Temperature | Reflux | 75°C |

| Duration | 7 days | 6 hours | 8 hours |

| pH | Not specified | Basic | 7 |

| Reference | google.comgoogleapis.com | ru.nl | researchgate.net |

Alternative Synthetic Routes and Methodological Innovations

Beyond the direct oximation of nitriles, alternative multi-step routes can be employed, often starting with different precursors that are first converted into a nitrile-containing intermediate.

An important alternative strategy involves a two-step process beginning with cyanoethylation. This reaction entails the Michael addition of a nucleophilic compound to acrylonitrile (B1666552) (CH₂=CHCN) to produce a cyanoethylated intermediate. google.com This intermediate, now containing the required nitrile functionality, can subsequently be converted into the corresponding amidoxime through reaction with hydroxylamine. google.comtubitak.gov.tr

A wide array of nucleophilic compounds can serve as starting materials, including alcohols, phenols, thiols, and amines. google.comgoogle.com This versatility allows for the synthesis of complex molecules containing one or more amidoxime groups. For instance, the reaction of ethanedithiol with acrylonitrile, followed by treatment with hydroxylamine, has been used to produce bis(amidoxime) ligands. tubitak.gov.tr Similarly, polymers like chitosan (B1678972) can be modified via cyanoethylation and subsequent amidoximation to create functional resins. ekb.egscispace.com While not a direct synthesis of this compound, this methodology provides a pathway to nitrile precursors that can then be converted to their respective amidoximes.

Green Chemistry Approaches in Amidoxime Synthesis

The principles of green chemistry, which advocate for the design of chemical processes that minimize or eliminate hazardous substances, are increasingly relevant in modern synthesis. mdpi.comucl.ac.uk These principles include preventing waste, maximizing atom economy, using catalytic reagents over stoichiometric ones, and employing safer solvents. acs.org

In the context of amidoxime synthesis, green approaches can be implemented in several ways. For applications requiring high purity, such as in the semiconductor industry, it is desirable to use catalysts that are free of metal ions to prevent product contamination. google.com The development of synthetic methods that proceed in environmentally benign solvents like water, or under solvent-free conditions, represents a significant advancement. mdpi.comijrpr.com

Furthermore, biocatalysis, which utilizes enzymes to carry out chemical transformations, offers high selectivity and can often eliminate the need for protecting groups, thereby reducing the number of synthetic steps and the amount of waste generated. mdpi.comacs.org While specific research on green synthesis of this compound is not extensively detailed, the broader strategies of using safer reagents, optimizing energy efficiency, and minimizing byproducts are directly applicable. ucl.ac.ukwordpress.com

Purification and Isolation Techniques in this compound Synthesis

After the synthesis is complete, the isolation and purification of this compound are crucial for obtaining a product of high purity. Standard laboratory techniques are typically employed for this purpose.

One documented method involves a workup procedure where water is added to the crude reaction mixture, followed by extraction of the product into an organic solvent like ethyl acetate (B1210297). ru.nl The organic layer is then dried using a drying agent such as anhydrous sodium sulfate, and the solvent is subsequently removed under reduced pressure to yield the crude product. ru.nl

For solid amidoximes, recrystallization is a highly effective purification method. This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the solution. google.comgoogleapis.com For related compounds, isopropanol (B130326) has been used as a recrystallization solvent. googleapis.com

Column chromatography is another powerful purification technique, particularly for separating the desired product from unreacted starting materials or byproducts. google.com In this method, the crude mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent or solvent mixture (eluent) is used to move the components through the column at different rates, allowing for their separation.

Table 2: Summary of Purification Techniques

| Technique | Description | Application Example |

|---|---|---|

| Extraction | Separating the product from an aqueous phase into an immiscible organic solvent. | Extraction with ethyl acetate after adding water to the reaction mixture. ru.nl |

| Recrystallization | Purifying a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Recrystallization of N'-hydroxyacetimidamide from isopropanol. google.comgoogleapis.com |

| Column Chromatography | Separating components of a mixture based on differential adsorption on a stationary phase. | Purification of a cyanoethylation product on a silica column. google.comgoogleapis.com |

| Drying | Removing residual water from the organic extract. | Use of anhydrous sodium sulfate. ru.nl |

| Solvent Evaporation | Removing the solvent to isolate the non-volatile product. | Removal of ethyl acetate under reduced pressure. ru.nl |

Chemical Reactivity and Mechanistic Investigations of N Hydroxyoctanimidamide

Fundamental Principles Governing N'-hydroxyoctanimidamide Reactivity

The reactivity of this compound is primarily dictated by the electronic characteristics of its amidoxime (B1450833) head group, which contains multiple active centers, and the influence of its long alkyl chain.

The amidoxime group, -C(NOH)NH₂, possesses three heteroatoms with lone pairs of electrons—the hydroxyl oxygen, the hydroxylamino nitrogen, and the amino nitrogen—making it a polynucleophilic species. nih.gov Theoretical studies on similar amidoxime structures, such as pyridine-2-amidoxime, indicate that the imine (hydroxylamino) nitrogen atom tends to carry a higher electron density compared to the amino nitrogen. orientjchem.org In the case of amidoxime radical anions, electron spin resonance studies have shown a greater electron spin density on the hydroxylamino nitrogen. rsc.org

Table 1: Predicted Electronic Properties of Active Centers in this compound

| Atom/Group | Type | Predicted Nucleophilicity/Basicity | Role in Reactions |

| Hydroxyl Oxygen (-OH) | Oxygen | Hard Nucleophile | Primary site for proton abstraction and metal coordination. |

| Hydroxylamino Nitrogen (=NOH) | Nitrogen | Soft Nucleophile, Higher Electron Density | Key site for metal coordination and participation in cyclization reactions. |

| Amino Nitrogen (-NH₂) | Nitrogen | Soft Nucleophile, Weakly Basic | Generally uncoordinated unless deprotonated; acts as a hydrogen bond donor. |

This table is based on general principles of amidoxime chemistry due to the absence of specific experimental data for this compound.

The substituent attached to the carbon of the amidoxime group significantly influences the molecule's reactivity through electronic and steric effects. In this compound, this substituent is an octyl group (-C₈H₁₇).

The octyl group is an alkyl chain that acts as a weak electron-donating group (EDG) through an inductive effect (+I). This electron-donating nature increases the electron density on the amidoxime head group, which can enhance its nucleophilicity and its ability to bind to electron-accepting species like metal ions. rsc.org Studies on aryl amidoximes have demonstrated that the presence of EDGs enhances the binding affinity for uranyl ions. rsc.orgrsc.org Conversely, the presence of strong electron-withdrawing groups would decrease the nucleophilicity of the amidoxime moiety. rsc.org

The long, flexible octyl chain also introduces significant steric bulk and lipophilicity. While the steric effect can sometimes hinder reactions by blocking access to the reactive centers, rsc.org the increased lipophilicity enhances the solubility of the molecule in nonpolar solvents and organic media.

Table 2: Influence of the Octyl Group on this compound Reactivity

| Property | Effect of Octyl Group | Consequence for Reactivity |

| Electronic Effect | Weak Electron-Donating (+I) | Enhances nucleophilicity of the amidoxime head group; potentially increases affinity for metal ions. |

| Steric Effect | Increased Bulk | May sterically hinder access to the amidoxime group for certain reagents. |

| Solubility | Increased Lipophilicity | Enhances solubility in nonpolar solvents and affects intermolecular packing. |

This table outlines the expected influence of the octyl group based on general organic chemistry principles.

Reactions with Metal Species

The most well-documented chemical property of amidoximes is their outstanding ability to form stable complexes with a wide range of metal ions, a behavior attributed to the chelating nature of the amidoxime group.

Amidoxime-functionalized materials have shown a strong affinity for various metal ions, including copper(II). tuiasi.romdpi.com Poly(amidoxime) chelating resins have been observed to have a high sorption capacity for Cu(II) ions, with the binding being pH-dependent and increasing as the pH rises to 6. cnrs.fr This pH dependence suggests that the deprotonation of the N-OH group is a key step in the chelation process. The affinity for copper is often high, making amidoxime-based sorbents effective for removing copper ions from aqueous solutions. mdpi.comscientific.net Given this extensive evidence, this compound is expected to be an effective chelating agent for copper(II) ions.

The complexation of metal ions by amidoximes typically proceeds through a chelation mechanism involving the hydroxyl oxygen and the hydroxylamino nitrogen. cnrs.fr In the case of this compound and a divalent metal ion like Copper(II), the proposed mechanism involves the following steps:

Deprotonation: In a suitable pH environment, the acidic proton of the hydroxyl group (-NOH) is lost, forming an amidoximate anion [-C(NH₂)=NO⁻].

Coordination: The negatively charged oxygen atom and the lone pair of electrons on the adjacent nitrogen atom coordinate to the positively charged Cu(II) ion.

Chelate Ring Formation: This dual coordination forms a highly stable five-membered chelate ring, which is thermodynamically favorable and drives the complexation reaction.

Table 3: Key Research Findings on Amidoxime-Copper(II) Chelation

| Research Focus | Key Findings | Reference |

| Poly(amidoxime) Resin | Maximum copper capacity of 3.0 mmol/g at pH 6. Selectivity order: Cu²⁺ > Fe³⁺ > As³⁺ > Zn²⁺. | cnrs.fr |

| Polyacrylamidoxime Fiber | Sorption of copper ions is favored by increasing pH. The chelation mechanism was confirmed by infrared spectroscopy. | tuiasi.ro |

| Waste Amidoxime Resin | Effective in removing and recovering Pb(II) and Cu(II) from aqueous solutions. | mdpi.com |

| Chelating Resin for Cu(II) | The sorption of Cu(II) ions depends on pH, being maximal at pH 5 and 10. | scientific.net |

Intermolecular Interactions and Reaction Pathways

The functional groups of this compound allow for various intermolecular interactions and dictate its potential reaction pathways beyond metal chelation.

The amidoxime group contains both hydrogen bond donors (-OH and -NH₂) and hydrogen bond acceptors (the oxygen atom and the two nitrogen atoms). libretexts.org This duality allows this compound molecules to engage in extensive intermolecular hydrogen bonding, potentially forming dimers or larger supramolecular assemblies in the solid state or in nonpolar solvents. mdpi.com These interactions significantly influence the compound's physical properties, such as its melting point and solubility. The long octyl chain will primarily engage in van der Waals interactions, influencing the packing of the molecules in the solid state.

Potential reaction pathways for this compound, based on the known chemistry of amidoximes, include:

Oxidation: Amidoximes can be oxidized under mild conditions. This can lead to the generation of nitric oxide (NO) and the corresponding amide. rsc.orgnih.gov

Reduction: The amidoxime group can be reduced to form the corresponding amidine.

Cyclization: As a polynucleophilic species, this compound can react with various electrophiles to form heterocyclic compounds. For example, reaction with esters or anhydrides can lead to the formation of 1,2,4-oxadiazoles or 1,2,4-oxadiazin-5-ones. nih.gov

Structure Activity Relationship Sar Studies of N Hydroxyoctanimidamide and Its Derivatives

Theoretical Frameworks for Structure-Activity Analysis

Theoretical and computational models are essential for predicting the properties of chemical compounds, thereby accelerating the discovery and design of new molecules. studysmarter.co.ukpharmacy180.com These frameworks allow researchers to establish relationships between a molecule's structural features and its observed activities. ignited.in

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the structural or physicochemical properties of a set of compounds with their biological activities. wikipedia.orgscienceforecastoa.com The fundamental principle of QSAR is that variations in the structural properties of a molecule lead to proportional changes in its biological or chemical functions. researchgate.net This methodology develops mathematical models that can predict the activity of new, un-synthesized compounds based on their structural features. fiveable.me

The process of developing a QSAR model involves several key stages:

Data Set Preparation: A collection of molecules with known activities is gathered.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule to quantify its structural and physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape). scienceforecastoa.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create a mathematical equation that links the descriptors to the activity. fiveable.mescribd.com

Validation: The model's predictive power is rigorously tested to ensure its reliability. researchgate.net

QSAR models can range in complexity from 1D, which correlates properties like pKa and logP, to more advanced 3D and 4D models that consider the three-dimensional structure and conformational flexibility of molecules. ignited.innih.gov These models are widely used in drug discovery for lead optimization, virtual screening of compound libraries, and predicting toxicological profiles. nih.gov

Elucidation of Structural Features Influencing N'-hydroxyoctanimidamide Activity

The activity of this compound is intrinsically linked to its molecular structure. The core functional group, the amidoxime (B1450833), is a key determinant of its reactivity and chelating ability. The amidoxime group consists of a hydroxyl group (-OH) and an amino group (-NH2) attached to the same carbon atom of an imine. nih.gov

The chemical reactivity of the amidoxime functional group can be significantly influenced by the nature of the substituents attached to the core structure. Studies on various amidoxime-containing molecules have demonstrated that both electronic and steric effects of substituents play a crucial role.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can alter the acidity (pKa) of the N-OH proton and the nucleophilicity of the amino group. acs.org For instance, studies on N-hydroxycinnamamide derivatives, which share the N-hydroxyamide feature, showed that adding a methoxy (B1213986) group to the phenyl ring could dramatically influence isoform selectivity in enzyme inhibition. nih.gov In other amidoxime derivatives, the electronic properties of substituents on an aryl ring were found to have a noticeable, though sometimes minor, effect on reaction outcomes. mdpi.comnih.gov

Steric Effects: The size and placement of substituents can also impact reactivity. The introduction of a bulky substituent in the ortho position of an arylamidoxime has been shown to slightly reduce reaction yields, indicating steric hindrance. mdpi.com

Alkyl Chain Length: In compounds related to this compound, the length of the alkyl chain (the octyl group) primarily influences lipophilicity. Studies on other phenolic esters have shown that increasing the alkyl chain length enhances cytotoxicity and incorporation into cells due to increased lipophilicity. uc.pt

The amidoxime functional group is an effective chelator for various metal ions, including copper(II). researchgate.netmdpi.com The efficacy of chelation is dependent on the molecular structure and the pH of the solution. researchgate.netmdpi.com The amidoxime group can coordinate with metal ions through the oxygen and nitrogen atoms, forming stable chelate rings.

Research on chelating resins containing amidoxime groups has demonstrated a strong affinity for copper ions. researchgate.netemerald.com The adsorption of copper is pH-dependent, with increased adsorptivity at higher pH values, which is consistent with a proton exchange reaction mechanism. mdpi.com Kinetic studies often show that the adsorption process follows a pseudo-second-order model, suggesting that the rate-determining step is the formation of the metal chelate. mdpi.comrsc.org

The structure of the ligand plays a critical role in determining selectivity and affinity. For example, in amidoxime-chitosan/cellulose (B213188) hydrogels, the Langmuir constant for copper was found to be higher than for other metals like nickel and zinc, indicating a greater affinity of the amidoxime group for copper. mdpi.com This selectivity is a key feature that is exploited in applications such as heavy metal removal.

A study on a series of amidoxime-functionalized adsorbents for uranium recovery highlighted how modifying the linker between the amidoxime group and a polymer backbone could significantly affect uptake capacity and kinetics. nih.gov This underscores the principle that the entire molecular architecture, not just the functional group, contributes to chelating efficacy.

Design Principles for Modulating Amidoxime-Based Activity

The design of novel amidoxime-based compounds with tailored activity profiles relies on several key principles derived from SAR studies. The goal is to optimize the molecule's properties by making strategic structural modifications.

Functional Group Modification: The core amidoxime group can be altered. For example, converting amidoximes to their corresponding amidine analogues has been shown to dramatically change biological activity, with amidines often exhibiting more potent antiproliferative effects. mdpi.com

Scaffold Variation: The backbone to which the amidoxime is attached can be varied. This includes changing alkyl chains, incorporating aryl or heteroaryl rings, or attaching the functional group to a polymer or solid support. nih.govrjsocmed.com These changes affect properties like solubility, lipophilicity, and the spatial presentation of the chelating group.

Introduction of Other Functional Groups: Adding other functionalities to the molecule can introduce new interactions or modify existing ones. For instance, creating a poly(amidoxime-hydroxamic acid) derivative introduces a second type of chelating group, potentially enhancing metal binding capacity. rsc.org

Stereo- and Regio-chemistry: The spatial arrangement of atoms is crucial. The reaction of nitrile oxides with amines, for example, can stereospecifically form Z-amidoximes, which may have different properties than their E-isomers. rsc.org The position of substituents on an aromatic ring can also significantly impact activity. nih.gov

Predictive Modeling for this compound Analogues

Predictive computational modeling is a powerful tool for designing and screening new analogues of this compound before their costly and time-consuming synthesis. researchgate.netnih.gov These in silico methods leverage the data from existing SAR studies to forecast the properties and activities of novel compounds. ignited.in

QSAR Models: As described in section 4.1.1, a validated QSAR model can be used to predict the activity of a virtual library of this compound analogues. By calculating the relevant molecular descriptors for proposed structures, their potential activity can be estimated. This allows researchers to prioritize the most promising candidates for synthesis. researchgate.net

Molecular Docking: If a specific biological target (like an enzyme or receptor) is known, molecular docking can be used to predict how analogues will bind. This technique places a virtual model of the ligand (the analogue) into the binding site of the target protein and calculates a "docking score" that estimates binding affinity. nih.gov This provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for activity. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a specific biological activity. Once a pharmacophore model is established based on known active compounds, it can be used to screen databases of virtual compounds to find new structures that fit the model.

Machine Learning and AI: Advanced machine learning and artificial intelligence approaches are increasingly being used to develop more sophisticated and accurate predictive models. chemrxiv.orgresearchgate.net These methods can handle large, complex datasets and identify non-linear relationships between structure and activity that may be missed by traditional QSAR methods. researchgate.net

By integrating these predictive modeling techniques, researchers can explore a vast chemical space of potential this compound analogues, accelerating the design cycle and focusing laboratory efforts on the most promising compounds. nih.gov

Exploration of Biological and Biomedical Research Avenues for N Hydroxyoctanimidamide

Investigations into Biological Targets and Molecular Mechanisms

There is currently no publicly available research detailing the biological targets or molecular mechanisms of N'-hydroxyoctanimidamide.

Role in Metal Ion Homeostasis within Biological Systems

While the chemical structure of this compound suggests potential chelating properties, which could imply a role in metal ion homeostasis, there are no studies available that investigate this possibility. Research into how this compound might interact with and influence the balance of metal ions like iron, zinc, or copper within biological systems has not been documented.

Preclinical Biological Activity Assessments

In vitro studies are essential for determining the preliminary biological activity of a compound. However, a comprehensive search yielded no such studies for this compound across a range of potential applications.

Enzyme Inhibition Studies

No research data is available on the inhibitory effects of this compound on key enzymes that are often targets in drug discovery. This includes a lack of studies on its potential to inhibit:

Tyrosinase: An enzyme involved in melanin production.

Acetylcholinesterase: An enzyme that breaks down the neurotransmitter acetylcholine.

Matrix Metalloproteinases (MMPs): A group of enzymes involved in the degradation of the extracellular matrix.

α-glucosidase and α-amylase: Enzymes involved in carbohydrate digestion.

Without these fundamental enzyme inhibition assays, the potential of this compound in therapeutic areas related to these enzymes remains unknown.

Cellular Investigations

There is a lack of published research on the effects of this compound at the cellular level. This includes investigations into potential cytoprotective effects, which would assess the compound's ability to protect cells from damage, and studies on its impact on mitochondrial functionality, a key aspect of cellular health and metabolism.

Exploration of Antiproliferative or Other Cellular Effects

Similarly, no in vitro studies have been published that explore the antiproliferative effects of this compound. Such studies would be crucial in determining its potential as an anticancer agent or for other conditions related to excessive cell growth.

Mechanistic Studies of Biological Effects (excluding safety, adverse effects)

Elucidation of Molecular Pathways and Signaling Cascades

There is no available research detailing the specific molecular pathways or signaling cascades that are modulated by this compound.

Interactions with Biomolecular Systems (e.g., protein binding, cellular uptake)

Information regarding the interaction of this compound with biomolecular systems, such as protein binding affinities and mechanisms of cellular uptake, is not present in the surveyed literature.

Design and Synthesis of this compound Analogues for Biological Probes

There are no published studies on the design, synthesis, or application of this compound analogues as biological probes.

Due to the absence of specific research findings on this compound in these areas, a detailed and scientifically accurate article adhering to the provided outline cannot be constructed at this time. Further original research would be required to elucidate the biological and biomedical properties of this compound.

Advanced Derivatization and Functionalization Strategies for N Hydroxyoctanimidamide

Methodologies for Chemical Modification of N'-hydroxyoctanimidamide

The strategic modification of this compound involves either introducing new functional groups to its structure or incorporating the entire molecule into larger, more complex scaffolds. These approaches aim to alter its physicochemical properties, such as solubility, reactivity, and binding affinity.

Enhancing the specificity or interaction profile of this compound can be achieved by introducing specific functional moieties. These modifications can be targeted at either the octyl chain or the amidoxime (B1450833) group itself. The goal is to create derivatives that can engage in more specific non-covalent or covalent interactions with biological targets or material surfaces. For instance, chemical modifications can be designed to improve the activity and specificity of molecules for particular applications nih.gov.

Strategies for introducing functional moieties include:

Acylation: The amino and hydroxyl groups of the amidoxime can be acylated to introduce a variety of functional groups. This can modulate the molecule's electronic properties and steric profile.

Alkylation: The nitrogen and oxygen atoms of the amidoxime can be alkylated to introduce new side chains, which can serve as handles for further functionalization or as specific recognition elements.

Coupling Reactions: The core structure can be appended with moieties like fluorescent tags, biotin, or specific ligands through standard coupling chemistries to facilitate studies in chemical biology nih.gov.

This compound can serve as a fundamental building block for the synthesis of larger, more complex molecular scaffolds. Amidoximes are recognized as versatile components for creating various heterocyclic compounds researchgate.net. The synthesis typically starts from the corresponding nitrile, octanenitrile, which is reacted with hydroxylamine (B1172632) nih.govmdpi.com. This foundational reaction allows for the integration of the this compound motif into diverse molecular frameworks.

Examples of scaffolds include:

Heterocyclic compounds: The amidoxime group can undergo cyclization reactions with various reagents to form heterocycles like 1,2,4-oxadiazoles acs.org.

Polymeric materials: The nitrile precursor to this compound can be incorporated into polymers like polyacrylonitrile, followed by conversion to the amidoxime, creating functional materials researchgate.netmdpi.com.

Composite Scaffolds: In fields like tissue engineering, bioactive molecules can be loaded into composite scaffolds to enhance their functionality, a principle that could be applied to scaffolds containing this compound derivatives nih.gov.

Chemo-selective Reactions for Amidoxime Functionalization

The amidoxime group exhibits distinct reactivity that can be harnessed for chemo-selective modifications. The presence of multiple reactive sites—the amino group, the hydroxyl group, and the C=N double bond—requires careful selection of reaction conditions to achieve desired outcomes. The tautomeric nature of amidoximes, existing in equilibrium with forms like the Z-aminonitrone, also influences their reactivity nih.gov.

The amidoxime functional group in this compound is a potent nucleophile, a characteristic that defines much of its chemistry researchgate.net. It can react with a wide array of electrophilic reagents. The outcome of these reactions is often dependent on the pH and the specific tautomeric form present nih.gov.

Key reactions include:

Reaction with Acylating Agents: Amidoximes react with "activated" esters and other acylating agents. This can lead to O-acylation followed by cyclization to form stable heterocyclic structures such as 1,2,4-oxadiazoles acs.org.

Nucleophilic Addition: The amidoxime group can participate in nucleophilic addition reactions. Studies have shown that amidoximes react with metal-activated nitriles, demonstrating a unique bifunctional nucleophilic behavior involving both the HON and the deprotonated NH₂ groups nih.gov. They also add to other electrophilic systems, with their nucleophilicity being systematically studied acs.org.

Oxidation: Amidoximes can be oxidized by various chemical and biological oxidants. This process can lead to the generation of nitric oxide (NO) and the corresponding amide or nitrile products nih.gov. This reactivity is significant, as NO is a key signaling molecule in many biological processes.

Reduction: The amidoxime group can be reduced to the corresponding amidine, a functional group with its own distinct biological and chemical properties nih.gov.

The table below summarizes the reactivity of the amidoxime group with different classes of reagents.

| Reagent Class | Product Type(s) | Reference |

| Activated Esters / Acyl Halides | 1,2,4-Oxadiazoles | acs.org |

| Metal-Activated Nitriles | Chelates via coupling | nih.gov |

| Oxidizing Agents (e.g., IBX, CYP450) | Amides, Nitriles, Nitric Oxide (NO) | nih.gov |

| Reducing Agents | Amidines | nih.gov |

| Nitrilium Clusters | Iminium closo-decaborates | acs.org |

Applications in Chemical Biology and Material Science (e.g., surface modification via chemical reactivity)

The versatile chemistry of the amidoxime group makes this compound and its derivatives valuable in both chemical biology and material science.

In chemical biology , the ability of amidoximes to release nitric oxide upon oxidation is of significant interest nih.gov. This property allows for the design of prodrugs or molecular probes that can deliver NO to specific biological sites. Furthermore, as versatile building blocks, amidoximes are used to synthesize libraries of heterocyclic compounds for screening in drug discovery programs nih.govresearchgate.net.

In material science , the primary application of amidoxime functionalization is in the creation of adsorbent materials, particularly for the extraction of metal ions. The amidoxime group is known to be an excellent chelator for various metal ions.

Surface Modification Applications:

Polymer Functionalization: Polyacrylonitrile (PAN) fibers and films can be chemically modified by converting the nitrile groups into amidoxime groups researchgate.netmdpi.comnih.gov. This process dramatically enhances the material's affinity for heavy metal ions, making it useful for water purification and resource recovery researchgate.netresearchgate.net. This compound chemistry provides a model for this type of surface functionalization.

Nanomaterial Modification: The surfaces of nanomaterials, such as nano-silica, can be functionalized with organic linkers that could subsequently be converted to or coupled with amidoxime-containing molecules rsc.org. This creates high-surface-area materials with tailored binding properties. The resulting amidoxime-functionalized surfaces can be used for capturing metal ions from aqueous solutions researchgate.netmdpi.com.

The table below details specific applications in material science.

| Application Area | Material Type | Function of Amidoxime Group | Reference |

| Heavy Metal Adsorption | Polyacrylonitrile (PAN) Nanofibers | Chelation of metal ions (e.g., Cu(II), Pb(II), Cr(VI)) | researchgate.netresearchgate.net |

| Water Purification | Polyethylene-grafted Films | Cation exchange and chelation | nih.gov |

| Resource Recovery | Modified Polymers | Selective binding of valuable metals | researchgate.net |

Future Directions and Emerging Research Areas in N Hydroxyoctanimidamide Chemistry

Development of Novel Synthetic Methodologies

The synthesis of amidoximes, including N'-hydroxyoctanimidamide, is a cornerstone of its chemical development. Traditional methods often involve the reaction of nitriles with hydroxylamine (B1172632). However, future research is focused on creating more efficient, scalable, and environmentally benign synthetic pathways.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of amidoxime-derived heterocycles like 1,2,4-oxadiazoles.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability, which is crucial for transitioning from laboratory-scale synthesis to industrial production.

Novel Reagents and Catalysts: Research into new catalysts can improve the regioselectivity and efficiency of reactions involving the amidoxime (B1450833) group, enabling the synthesis of complex molecules with greater precision.

Advanced Protection Strategies: Developing more robust protecting groups for the amidoxime moiety is essential for multi-step syntheses, allowing for the incorporation of this functional group into more complex molecular architectures without undesirable side reactions. researchgate.net

Advanced Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering powerful predictive capabilities. nih.gov For this compound, advanced computational modeling can accelerate research by providing insights into its molecular behavior and interactions.

Future applications include:

Quantum Computational Studies: Using methods like Density Functional Theory (DFT), researchers can calculate optimized molecular geometry, vibrational frequencies, and NMR spectra to compare with experimental data. researchgate.net These calculations also help in understanding the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which are crucial for assessing chemical reactivity. researchgate.net

Molecular Docking: These simulations can predict the binding affinity and orientation of this compound and its derivatives within the active site of biological targets, such as enzymes or receptors. nih.gov This is vital for identifying potential therapeutic applications and guiding the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): By integrating computational modeling with machine learning algorithms, QSAR models can be developed to predict the biological activity of novel this compound derivatives based on their structural features. parchem.com This enables the prioritization of compounds for synthesis and testing.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how this compound interacts with its environment, such as a protein target or a cell membrane, offering deeper insights into its mechanism of action. parchem.com

Below is a table illustrating the types of data generated from computational models for a hypothetical series of this compound derivatives.

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted ADME Score* | Key Predicted Interaction |

| NHO-001 | (Parent Compound) | -7.5 | 0.85 | Hydrogen bond with Ser-124 |

| NHO-002 | Addition of a phenyl group | -8.9 | 0.72 | Pi-pi stacking with Phe-210 |

| NHO-003 | Replacement of octyl chain with cyclohexyl | -7.8 | 0.91 | Hydrophobic interaction with Leu-88 |

| NHO-004 | Introduction of a fluorine atom | -8.1 | 0.88 | Halogen bond with Gly-125 |

*ADME (Absorption, Distribution, Metabolism, and Excretion) score is a composite value where a higher score indicates a more favorable drug-like profile.

Exploration of this compound in Interdisciplinary Applications

The unique chemical properties of the amidoxime functional group open up a wide range of potential applications for this compound far beyond a single field. Future research will likely focus on exploiting its versatility in several interdisciplinary areas.

Medicinal Chemistry: The amidoxime moiety is a known pharmacophore. nih.gov Amidoximes can act as prodrugs of amidines and are capable of generating nitric oxide (NO), which has important physiological roles. researchgate.netnih.gov This presents opportunities to explore this compound as a lead compound for various therapeutic targets. The broader class of amidoximes has shown potential as antibacterial, antiviral, antineoplastic, and antihypertensive agents. researchgate.netnih.gov

Materials Science: Amidoxime-functionalized polymers have demonstrated a remarkable ability to chelate metal ions. This property is being harnessed to create resins for the extraction of valuable or toxic metals from aqueous solutions, including the extraction of uranium from seawater. nih.gov this compound could be investigated as a monomer or functionalizing agent for such advanced materials.

Agricultural Science: Some amidoxime derivatives have been reported to possess herbicidal and fungicidal properties, suggesting a potential role for this compound in the development of new crop protection agents. researchgate.netnih.gov

Strategic Development of Amidoxime-Based Chemical Entities

Future research will employ sophisticated chemical strategies to design and develop new molecules based on the this compound scaffold. These strategies aim to enhance potency, selectivity, and drug-like properties.

One prominent approach is Fragment-Based Drug Discovery (FBDD) . In FBDD, small molecular fragments that bind weakly to a biological target are identified and then grown or linked together to produce a lead compound with high affinity. chemsrc.com The amidoxime moiety itself has been identified as a valuable pharmacophore in FBDD campaigns, suggesting that this compound could serve as a starting point or a fragment for developing new therapeutic agents. chemsrc.com

Another key strategy is the prodrug concept . Amidoximes are considered effective prodrugs that can be enzymatically converted into amidines or release nitric oxide in vivo. nih.gov This allows for targeted drug delivery and can improve the pharmacokinetic profile of a parent compound. Strategic modifications to the this compound structure could be made to control the rate and location of its conversion to an active species.

Integration of High-Throughput Screening with SAR Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds against a specific biological target. Integrating HTS with Structure-Activity Relationship (SAR) studies is a powerful paradigm for identifying and optimizing new chemical entities.

The process begins with an HTS campaign to screen a large, diverse chemical library to identify initial "hits" that show activity against a target of interest. nih.gov Once hits related to the this compound scaffold are identified, a focused library of analogues would be synthesized. These analogues are then tested to systematically probe how structural modifications affect biological activity.

The data from these tests are used to build a Structure-Activity Relationship (SAR) model . nih.gov This model helps medicinal chemists understand which parts of the molecule are essential for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability.

The table below provides a simplified example of an SAR study for this compound derivatives against a hypothetical enzyme.

| Compound | R-Group Modification (on alkyl chain) | IC₅₀ (nM) |

| NHO-001 | H (n-octyl) | 450 |

| NHO-005 | 8-phenyl | 120 |

| NHO-006 | 8-cyclohexyl | 210 |

| NHO-007 | 4-fluoro | 350 |

| NHO-008 | 6-methyl | 480 |

This hypothetical data suggests that adding a bulky aromatic group at the end of the alkyl chain (NHO-005) significantly improves inhibitory potency (lower IC₅₀ value).

Challenges and Opportunities in this compound Research

The path forward for this compound research is filled with both challenges and significant opportunities.

Challenges:

Metabolic Stability: The in vivo conversion of the amidoxime group to the corresponding amidine can be a challenge if the amidoxime form itself is the desired active species. Understanding and controlling this metabolic pathway is crucial.

Limited Specific Data: There is a need for more foundational biological and toxicological data specifically on this compound to build a strong case for its development in any particular application.

Scientific Confidence and Validation: For any new chemical entity to be adopted, especially in regulated fields like medicine, it must undergo rigorous validation to establish its reliability and fitness for purpose.

Opportunities:

Chemical Versatility: The amidoxime functional group is a versatile platform for synthesizing a wide array of derivatives and more complex heterocyclic structures, offering vast chemical space to explore. researchgate.net

Broad Biological Potential: The diverse biological activities associated with the amidoxime class—from anticancer to antimicrobial—provide a multitude of promising therapeutic areas to investigate for this compound. researchgate.netnih.gov

Technological Advancement: The convergence of HTS, computational modeling, and novel synthetic methods provides an unprecedented opportunity to accelerate the discovery and development cycle for new amidoxime-based entities. parchem.com

Interdisciplinary Potential: The potential use of this compound in materials science for metal chelation represents a significant opportunity outside the traditional biomedical field, diversifying its research and application portfolio. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.